molecular formula C10H8ClN3 B2551380 3-chloro-5-(pyrimidin-2-yl)aniline CAS No. 1822659-72-2

3-chloro-5-(pyrimidin-2-yl)aniline

Cat. No.: B2551380
CAS No.: 1822659-72-2
M. Wt: 205.65
InChI Key: ZFSYNXQHYHCAQW-UHFFFAOYSA-N
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Description

3-chloro-5-(pyrimidin-2-yl)aniline is a chemical compound with the molecular formula C10H8ClN3 It is an aromatic amine that contains both a chloro group and a pyrimidinyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-(pyrimidin-2-yl)aniline typically involves the reaction of 3-chloroaniline with pyrimidine derivatives under specific conditions. One common method involves the nucleophilic aromatic substitution reaction where 3-chloroaniline reacts with 2-chloropyrimidine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-(pyrimidin-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

3-chloro-5-(pyrimidin-2-yl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-5-(pyrimidin-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-(pyrimidin-2-yl)aniline
  • 3-chloro-6-(pyrimidin-2-yl)aniline
  • 4-chloro-5-(pyrimidin-2-yl)aniline

Uniqueness

3-chloro-5-(pyrimidin-2-yl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chloro and pyrimidinyl groups on the aniline ring can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

3-chloro-5-pyrimidin-2-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-8-4-7(5-9(12)6-8)10-13-2-1-3-14-10/h1-6H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSYNXQHYHCAQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=CC(=CC(=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1822659-72-2
Record name 3-chloro-5-(pyrimidin-2-yl)aniline
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